molecular formula C19H23NO2 B3824048 4-(hexyloxy)-N-phenylbenzamide

4-(hexyloxy)-N-phenylbenzamide

Cat. No.: B3824048
M. Wt: 297.4 g/mol
InChI Key: RUCVDACBAVZGLS-UHFFFAOYSA-N
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Description

4-(Hexyloxy)-N-phenylbenzamide is a rod-shaped organic compound of significant interest in the field of advanced materials science, particularly for the development of liquid crystalline and photoresponsive systems . This compound belongs to a class of molecules featuring a benzamide core that can form hydrogen bonds, a key interaction influencing self-assembly and material properties . Researchers are particularly interested in how the interplay between the hexyloxy tail and the amide linkage affects mesomorphic behavior and phase transition temperatures . A key area of application for this compound and its structural analogs is in optical switching and data storage devices . These azobenzene-based derivatives undergo reversible trans - cis photoisomerization when exposed to specific light wavelengths, causing a pronounced molecular shape change that can be used to control material properties with light . The thermal back relaxation of the meta-stable cis -isponent can be prolonged, which is a valuable characteristic for creating stable optical states in storage media . The presence of the amide group also allows for further chemical functionalization with various electron-withdrawing groups, enabling researchers to fine-tune electronic characteristics, dipole moment, and overall molecular conjugation to optimize performance for specific applications . This product is intended for research and further chemical processing in a controlled laboratory environment only. It is strictly for research use (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hexoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-3-4-8-15-22-18-13-11-16(12-14-18)19(21)20-17-9-6-5-7-10-17/h5-7,9-14H,2-4,8,15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCVDACBAVZGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Hexyloxy N Phenylbenzamide and Its Structural Analogues

Classical Amide Coupling Strategies

The most conventional methods for forming the N-phenylbenzamide core involve the direct coupling of a carboxylic acid derivative with an aniline (B41778). These strategies are well-established and widely used in organic synthesis. researchgate.net

The fundamental approach to synthesizing N-substituted benzamides is the condensation reaction between a benzoic acid derivative and a substituted aniline. rsc.org The most direct method involves heating a carboxylic acid with an amine, leading to dehydration. researchgate.net However, to achieve higher yields and milder reaction conditions, the carboxylic acid is often activated first. Common strategies include converting the benzoic acid to a more reactive form, such as an acid chloride, acid anhydride (B1165640), or an active ester.

For the synthesis of 4-(hexyloxy)-N-phenylbenzamide, this would typically involve the reaction of 4-(hexyloxy)benzoyl chloride with aniline. The presence of the hexyloxy group, an electron-donating group, on the benzoic acid moiety does not significantly hinder the reaction. Similarly, various substituents on the aniline ring can be tolerated, making this a versatile method for producing a wide array of structural analogues. rsc.org The reaction of an acyl chloride with an amine is generally fast and efficient, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

A study on the synthesis of 2-arylbenzazoles demonstrated the condensation of ortho-substituted anilines with benzoic anhydride derivatives in a high-pressure, high-temperature water microflow system, showcasing a rapid and catalyst-free dehydration process. rsc.org

To avoid the often harsh conditions required for preparing acid chlorides, a plethora of coupling agents have been developed to facilitate direct amide bond formation from carboxylic acids and amines under milder conditions. researchgate.net These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine.

Common carbodiimide (B86325) coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide and a urea (B33335) byproduct (dicyclohexylurea or diisopropylurea). While effective, a significant drawback of DCC is the formation of nearly insoluble dicyclohexylurea, which can complicate product purification in solution-phase synthesis. peptide.com DIC is often preferred in solid-phase synthesis because its corresponding urea byproduct is more soluble. peptide.com

To improve efficiency and suppress side reactions, such as racemization in chiral substrates, these carbodiimides are frequently used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). peptide.comresearchgate.net HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine. peptide.comnih.gov DMAP serves as a highly effective acyl transfer catalyst, forming a reactive acyliminium ion intermediate. nih.gov A protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), DMAP, and a catalytic amount of HOBt has been shown to be effective for coupling electron-deficient amines. researchgate.netnih.gov

A specific example is the synthesis of (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamides, structural analogues of the target compound, which were prepared by coupling the corresponding carboxylic acid with substituted anilines using DCC and DMAP as the coupling agents. rsc.org

Coupling Agent SystemRole of ReagentsKey Features
DCC/DIC Activates carboxylic acid to form an O-acylisourea intermediate. peptide.comDCC forms an insoluble urea byproduct; DIC's byproduct is more soluble. peptide.com
EDC Water-soluble carbodiimide; byproduct is easily removed by aqueous extraction. peptide.comcbijournal.comOften used in biological and aqueous applications. researchgate.net
HOBt Additive used with carbodiimides to form active esters, reducing side reactions. peptide.comnih.govMinimizes racemization of chiral carboxylic acids. peptide.com
DMAP Acts as an acyl transfer catalyst, often used with carbodiimides. nih.govHighly effective but can cause racemization if not used catalytically. peptide.com

Novel Synthetic Approaches

Recent advancements in organic synthesis have introduced innovative methods for amide bond formation that offer alternative reaction pathways, often with improved atom economy and functional group tolerance.

A paradigm shift in synthesis is the formation of bonds through the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds. thieme-connect.comrsc.org Transition-metal catalysis, particularly with palladium, has enabled the formation of benzamides by coupling arenes directly with isocyanides, avoiding the need for pre-functionalized aryl halides. thieme-connect.com In this approach, a palladium catalyst activates a C-H bond of the arene (like benzene (B151609) or its derivatives), which then undergoes insertion with an isocyanide to form the benzamide (B126) product after hydrolysis. This method is attractive from an economic and environmental standpoint as it uses readily available arenes. thieme-connect.com

Other metals have also been employed. Cobalt-catalyzed ortho-alkylation of secondary benzamides with alkyl chlorides proceeds via a directed C-H bond activation, demonstrating the functionalization of an existing benzamide scaffold. bohrium.com Copper-promoted C-H activation has also been reported for the modification of benzamide derivatives. beilstein-journals.org These strategies, often guided by a directing group on the substrate, offer high regioselectivity for the functionalization of specific C-H bonds. rsc.orgbeilstein-journals.org The 8-aminoquinoline (B160924) group is a common bidentate directing group used to facilitate these transformations. rsc.orgbeilstein-journals.org

Metal CatalystReaction TypeKey Features
Palladium C-H activation of arenes and coupling with isocyanides. thieme-connect.comForms benzamides from simple arenes, avoiding aryl halides. thieme-connect.com
Cobalt Directed ortho-alkylation of existing benzamides. bohrium.comEnables functionalization at the ortho-position of the benzamide ring. bohrium.com
Copper Directed C-H functionalization (e.g., trifluoromethylthiolation). beilstein-journals.orgUtilizes a directing group to achieve regioselective modification. beilstein-journals.org

Nucleophilic substitution is a cornerstone of benzamide synthesis. The classical condensation reaction is a form of nucleophilic acyl substitution, where the amine acts as the nucleophile attacking the activated carbonyl carbon. researchgate.net

Another relevant pathway is nucleophilic aromatic substitution (SNAr). This reaction becomes feasible when the benzene ring is substituted with strong electron-withdrawing groups (such as a nitro group) at positions ortho or para to a leaving group (like a halogen). youtube.com The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate (a Meisenheimer complex), which then expels the leaving group to yield the substituted product. youtube.com While less common for synthesizing simple benzamides like this compound due to the electron-donating nature of the hexyloxy group, this strategy is important for constructing more complex, functionalized analogues.

Recent research has also explored using the amide itself as a nucleophile. An electrochemical method has been developed for direct benzylic C(sp³)–H amidation, where a primary benzamide acts as the nucleophilic coupling partner to form a secondary amide. nih.gov

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. thieme-connect.com Several one-pot procedures for synthesizing complex molecules containing a benzamide core have been developed.

For instance, a ruthenium(II)-catalyzed one-pot synthesis of dimeric pyrrolo-fused isoquinolines starts from simple benzamides and maleimides, proceeding through a cascade of C-C and C-N bond formations. thieme-connect.com Another approach describes a base-promoted, transition-metal-free, one-pot synthesis of 3,5-diaryl pyridines using benzamides as the nitrogen source in a formal [2+2+1+1] cyclocondensation with alkynes. mdpi.com

Tandem catalysis has also been employed in a one-pot synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide over a core-shell structured catalyst. This process involves an aldehyde ammoximation followed by an oxime rearrangement in a single pot. rsc.org These methods highlight the power of designing sequential reactions to rapidly build molecular complexity from simple, readily available starting materials. thieme-connect.commdpi.com

Derivatization Strategies for Structural Modification

The structural framework of this compound serves as a versatile scaffold for chemical modification. Derivatization strategies are primarily focused on introducing specific functional groups and substituents to modulate the molecule's physicochemical and material properties. These modifications include the integration of photoresponsive azo linkages, the strategic placement of electron-altering groups, and the construction of fused heterocyclic systems.

Introduction of Azo Functional Groups

A significant derivatization strategy involves the incorporation of an azo (–N=N–) functional group, which imparts photochromic properties to the benzamide structure. This is typically achieved by creating an extended molecular architecture where the azo group links the 4-(hexyloxy)phenyl moiety to a benzoic acid which is then coupled with an aniline.

The synthesis of these azo-containing benzamides, such as (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenylbenzamides, follows a multi-step route. rsc.org The process begins with the preparation of an intermediate, (E)-4-[4-(4-hexyloxy)phenylazo]benzoic acid. rsc.org This key intermediate is then coupled with various substituted aniline derivatives to yield the final azo-benzamide compounds. rsc.orgresearchgate.net The coupling reaction is commonly facilitated by agents like 1,3-dicyclohexylcarbodiimide (DCC) in the presence of 4-(N,N-dimethylamino)pyridine (DMAP). rsc.org

This synthetic approach allows for the creation of novel, rod-shaped molecules where three phenyl rings are connected by a diazo and an amide linkage, with a flexible hexyloxy tail at one end. researchgate.net The introduction of the azo group is fundamental to the photoswitching behavior observed in these materials, enabling reversible E-Z (trans-cis) isomerization upon exposure to UV light. researchgate.netrsc.org

Table 1: Synthesis of Azo-Benzamide Derivatives

Precursor 1Precursor 2Coupling AgentsProductRef
(E)-4-[4-(4-hexyloxy)phenylazo]benzoic acidSubstituted AnilinesDCC, DMAP(E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenylbenzamides rsc.org

Incorporation of Electron-Withdrawing and Electron-Donating Substituents

EWGs such as fluoro (–F), trifluoromethyl (–CF3), and nitro (–NO2) have been successfully incorporated into the terminal phenyl ring of azo-benzamide analogues, at positions ortho or para to the amide linkage. rsc.org The synthesis generally involves the DCC/DMAP-mediated coupling of (E)-4-[4-(4-hexyloxy)phenylazo]benzoic acid with anilines bearing the desired EWG. rsc.org The presence and position of these EWGs have a marked effect; for instance, para-substituted derivatives tend to exhibit intermolecular hydrogen bonding, while ortho-substituted compounds favor intramolecular hydrogen bonding. rsc.org

Similarly, the introduction of EWGs like chloro (–Cl) and bromo (–Br) at the para-position of the N-phenyl ring in other N-phenylbenzamide series has been shown to enhance biological activity in different contexts. nih.gov While not specific to the 4-hexyloxy parent compound, the synthetic methods are analogous, often involving the condensation of a substituted benzoic acid with a substituted aniline using coupling reagents or after conversion to an acyl chloride. nih.govnih.gov

Table 2: Examples of Substituted Azo-Benzamide Analogues

Compound CodeSubstituent (Position)Type
SG11-F (para)EWG
SG12-F (ortho)EWG
SG13-NO2 (para)EWG
SG14-CF3 (para)EWG

Data sourced from a study on (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamides. rsc.org

Synthesis of Heterocyclic Fused Benzamide Derivatives

Expanding the structural diversity of benzamides can be achieved by fusing heterocyclic rings to the core structure. These strategies often involve multicomponent reactions (MCRs) or cyclization reactions that build complex molecular architectures from simpler precursors. nih.gov

One effective method is the one-pot, three-component synthesis of imidazole-based N-phenylbenzamide derivatives. nih.gov This reaction utilizes phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile in the presence of an acid catalyst to construct a 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide structure. nih.gov This approach is atom-economical and provides rapid access to complex heterocyclic systems. nih.gov

Another powerful technique is oxidative cyclization. For instance, 4H-benzo rsc.orgscispace.comCurrent time information in Bangalore, IN.thiadiazines can be prepared through the condensation of appropriate anilines and benzonitriles to form a benzamidine (B55565) intermediate, which then undergoes oxidative cyclization. vanderbilt.edu While the starting material is a benzamidine, this highlights a viable pathway for forming fused heterocyclic systems from benzamide-related structures. vanderbilt.edu

Furthermore, intramolecular annulation reactions catalyzed by transition metals represent a modern approach. Rhodium(III)-catalyzed intramolecular annulation of benzamides that are tethered to allylic alcohols has been used to access azepinone derivatives, which are seven-membered heterocyclic rings fused to the benzamide's phenyl group. science.gov Aza-Nazarov cyclizations provide another route, converting benzamides bearing acetal (B89532) groups into five-membered nitrogen-containing heterocycles (α-methylene-γ-lactams) through the in-situ generation of N-acyliminium ions. beilstein-journals.org These advanced synthetic methods offer pathways to novel heterocyclic fused derivatives that could be adapted for analogues of this compound. nih.govbeilstein-journals.org

Structure Activity and Structure Property Relationship Sar/spr Studies of 4 Hexyloxy N Phenylbenzamide Derivatives

Influence of Molecular Architecture on Electronic Properties

For instance, in azobenzene (B91143) derivatives incorporating the 4-(hexyloxy)-N-phenylbenzamide moiety, irradiation with UV light corresponding to the π-π* transition can induce a reversible trans-cis isomerization. rsc.org This photoisomerization causes a significant structural change from a linear trans form to a bent cis form, which in turn alters the molecule's polarity and other electronic characteristics. rsc.org The presence of an amide linkage and an electronegative moiety introduces the possibility of weak hydrogen bonding, which can further influence the electronic environment and restrict the free movement of the molecule, thereby affecting its electronic response. rsc.orgresearchgate.net The design of these molecules often involves creating a structure with three phenyl rings separated by linkages like diazo and amide groups, which facilitates these unique electronic and photoswitching capabilities. rsc.orgrsc.org

Correlations between Substituent Effects and Functional Attributes

The functional properties of this compound derivatives can be precisely tuned by introducing different substituent groups onto the phenyl rings. Studies have focused on adding various electron-withdrawing groups (EWGs) at the ortho or para positions of the N-phenyl ring to observe the resulting changes in mesomorphic (liquid crystalline) and photoswitching behavior. rsc.orgrsc.org

The type and position of the substituent create distinct functional outcomes. For example, the presence of an intramolecular hydrogen bond between an ortho-nitro group and the amide hydrogen leads to a non-planar structure. rsc.org This conformational change results in faster thermal back relaxation from the cis to the trans isomer after photo-switching. rsc.org In contrast, para-substituted derivatives are more likely to form intermolecular hydrogen bonds, which restricts molecular movement and significantly slows down the back relaxation time. researchgate.net

These correlations are evident in the thermal properties of the derivatives. The introduction of EWGs can induce or modify liquid crystalline phases, such as the nematic phase, which are not present in the unsubstituted parent compound. researchgate.net The specific nature of the substituent dictates the temperature range and stability of these phases.

Below is a data table summarizing the thermal behavior of several (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenylbenzamide derivatives, demonstrating the impact of different substituents.

Compound NameSubstituent (R)Phase Transition Temperatures (°C)Enthalpy (J/g)
SG122-TrifluoromethylCr 132.2 N 134.5 I53.4
SG132-Chloro-4-nitroCr 195.4 I62.5
SG142-NitroCr 165.8 N 198.5 I58.7
SG152,4-DinitroCr 220.1 I65.1

Data sourced from research on the mesomorphic and photoswitching behavior of azobenzene derivatives. rsc.org Cr = Crystalline, N = Nematic, I = Isotropic.

Impact of Alkyl Chain Lengths and Positional Isomerism on Performance

The length and position of alkyl chains, such as the hexyloxy group, have a marked impact on the material's properties. The hexyloxy tail is considered a critical component that contributes to the interesting photoswitching behavior observed in these compounds, including rapid E-Z (trans-cis) transitions and prolonged thermal back relaxation. rsc.orgrsc.org The flexibility and steric bulk of the alkyl chain can influence molecular packing in the solid or liquid crystalline state, which in turn affects the macroscopic properties. researchgate.net Research on analogous systems has shown that increasing the alkyl chain length can generally decrease the critical gelator concentration and affect the thermal stability and mechanical strength of organogels. nih.gov In the context of this compound derivatives, the terminal alkyl chain is thought to help restrict molecular movement, contributing to longer relaxation times after photo-isomerization. researchgate.net

Positional isomerism is another powerful tool for tuning performance. As discussed previously, the position of substituents on the N-phenyl ring (ortho vs. para) dictates the type of hydrogen bonding that occurs—intramolecular for ortho-substituted compounds and intermolecular for para-substituted ones. rsc.org This difference has a profound effect on function; for example, ortho-nitro substituted derivatives exhibit fast thermal back relaxation due to the formation of a six-membered transition state that creates non-planarity. rsc.org This contrasts sharply with the behavior of para-substituted analogs. researchgate.netrsc.org The study of different positional isomers is therefore essential for understanding how to control molecular interactions and, consequently, the material's performance.

Elucidation of Critical Structural Features for Enhanced Activity/Properties

Several structural features have been identified as critical for enhancing the desired properties of this compound derivatives.

Hydrogen Bonding: The ability to form hydrogen bonds is paramount. The distinction between intramolecular H-bonding (typically in ortho-substituted derivatives) and intermolecular H-bonding (in para-substituted derivatives) is a key determinant of properties like liquid crystallinity and photo-isomerization relaxation times. rsc.orgrsc.org

The Hexyloxy Chain: The flexible hexyloxy tail is consistently highlighted as an important feature. rsc.orgrsc.org It influences solubility, molecular packing, and the dynamics of photo-switching, helping to stabilize certain states or phases. researchgate.net

Extended π-Conjugation: For applications in photonics and electronics, a large, conjugated system is essential. This is typically achieved by linking multiple phenyl rings, for example, through an azo (-N=N-) bridge, to create a rigid, rod-like molecule. rsc.org This extended conjugation is responsible for the molecule's absorption of UV-visible light and its potential for non-linear optical applications. rsc.org

Substituent Nature and Position: The electronic nature (electron-donating or -withdrawing) and position (ortho, meta, para) of substituents on the phenyl rings are critical for fine-tuning the electronic and physical properties of the molecule. rsc.orgrsc.org

Computational and Theoretical Investigations of N Phenylbenzamide Systems

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-phenylbenzamide derivatives. dergipark.org.trnih.govirjweb.com These calculations provide optimized molecular geometries, vibrational frequencies, and various electronic properties. dergipark.org.trnih.govaimspress.com

One of the key applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trresearchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A smaller energy gap generally indicates higher chemical reactivity and polarizability. nih.gov

For N-phenylbenzamide systems, the distribution of HOMO and LUMO orbitals reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. This information is vital for understanding charge transfer interactions within the molecule. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated for N-Phenylbenzamide Systems using DFT

ParameterDescriptionTypical Range of ValuesSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital-Indicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-Indicates the electron-accepting ability of the molecule.
Energy Gap (ΔE) Difference between ELUMO and EHOMO-Relates to the chemical reactivity and stability of the molecule. nih.govresearchgate.net
Chemical Hardness (η) A measure of resistance to change in electron distribution-A higher value suggests greater stability. irjweb.com
Chemical Potential (µ) The negative of electronegativity-Describes the escaping tendency of electrons from a system. irjweb.com
Electrophilicity Index (ω) A measure of the energy lowering due to maximal electron flow-A higher value indicates a greater capacity to accept electrons. nih.govirjweb.com

Furthermore, Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecular surface. nih.gov These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting sites of intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Polymorphic Transitions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.com For N-phenylbenzamide derivatives, MD simulations provide valuable insights into their conformational flexibility and the dynamics of polymorphic transitions. nih.govchemrxiv.org

Conformational analysis through MD simulations helps to identify the most stable conformations of a molecule and the energy barriers between different conformational states. chemrxiv.orgnih.gov This is particularly important for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or in the formation of different crystal structures. nih.gov The flexibility of the hexyloxy chain and the rotational freedom around the amide bond in 4-(hexyloxy)-N-phenylbenzamide can be effectively studied using MD simulations.

MD simulations can also be employed to investigate polymorphic transitions, which are changes in the crystal structure of a solid material. researchgate.net By simulating the system at different temperatures and pressures, researchers can observe the molecular rearrangements that lead to different polymorphic forms. This is crucial for controlling the physical properties of materials used in various applications.

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are computational techniques widely used in drug discovery and materials science to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target (receptor). dergipark.org.trmdpi.comijper.org For N-phenylbenzamide systems, these methods are employed to identify potential biological targets and to understand the structural basis of their activity. nih.govnih.govdergipark.org.tr

Molecular docking simulations place a ligand into the binding site of a receptor and score the different poses based on their predicted binding energy. mdpi.com This allows for the rapid screening of large libraries of compounds to identify those with the highest potential for binding to a specific target. mdpi.com

For instance, derivatives of N-phenylbenzamide have been investigated as potential inhibitors of various enzymes through molecular docking studies. nih.govdergipark.org.tr These studies reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Table 2: Representative Molecular Docking Results for N-Phenylbenzamide Derivatives

DerivativeTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
2-Benzoylamino-N-phenyl-benzamide derivativesSARS-CoV-2 Main Protease-8.4 to -6.5His41, Cys145
Imidazole-based N-phenylbenzamide derivativesABL1 kinase--
N-(2-benzoylamino) phenyl benzamide (B126)SARS-CoV-2 proteins--

The insights gained from molecular docking can guide the design of new N-phenylbenzamide derivatives with improved binding affinity and selectivity for a particular target.

Analysis of Electron Transport Characteristics at the Molecular Level

The study of electron transport at the molecular level is crucial for the development of molecular electronics. N-phenylbenzamide derivatives have been investigated for their potential use as molecular electronic components, such as molecular diodes. rsc.org

Computational methods, often in conjunction with experimental techniques like scanning tunneling microscopy break-junction, are used to analyze the structure-function relationships that govern electron transport through single molecules. rsc.org Theoretical models can predict the conductance and rectification properties of a molecule based on its electronic structure. rsc.org

For N-phenylbenzamide systems, the energy of the frontier molecular orbitals relative to the Fermi level of the electrodes plays a significant role in determining the conductance. rsc.org Functionalization of the N-phenylbenzamide scaffold with electron-donating or electron-withdrawing groups can be used to tune these energy levels and thereby modulate the electron transport characteristics. rsc.org

Prediction of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is determined by a complex interplay of intermolecular interactions. researchgate.net Understanding and predicting these interactions is essential for crystal engineering and for controlling the solid-state properties of materials. researchgate.net

For N-phenylbenzamide derivatives, intermolecular hydrogen bonding, particularly involving the amide N-H and C=O groups, plays a crucial role in directing the crystal packing. researchgate.netnih.gov These hydrogen bonds can lead to the formation of characteristic structural motifs, such as chains or sheets of molecules. researchgate.netnih.gov

Crystallographic Analysis and Solid State Behavior of N Phenylbenzamide Derivatives

Single-Crystal X-ray Diffraction Studies

For instance, the crystal structure of 4-hexyloxybenzamide, a closely related compound, has been determined to be monoclinic, belonging to the P21/n space group. In this structure, the dihedral angle between the benzene (B151609) ring and the amide group plane is 29.3°. nih.gov The alkane chain of the hexyloxy group is not coplanar with the aromatic ring, exhibiting a slight twist. nih.gov

In other derivatives, such as 4-chloro-N-phenylbenzamide and 4-bromo-N-phenylbenzamide, the molecules are twisted, with the dihedral angles between the two phenyl rings being approximately 59.6° and 58.63°, respectively. researchgate.netresearchgate.net The central amide group is also twisted with respect to both phenyl rings. researchgate.net

Below is a table summarizing the crystallographic data for some N-phenylbenzamide derivatives, which can serve as a reference for predicting the structural parameters of 4-(hexyloxy)-N-phenylbenzamide.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
4-Hexyloxybenzamide nih.govC13H19NO2MonoclinicP21/n12.55075.164418.93229091.47090
4-Chloro-N-phenylbenzamide researchgate.netC13H10ClNOTriclinicP15.39347.767913.7831105.887100.84990.023
4-Bromo-N-phenylbenzamide researchgate.netC13H10BrNOTriclinicP15.35527.633413.9956105.757100.58590.086

Polymorphism and Conformational Diversity in Crystalline Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is of great importance in the pharmaceutical and materials industries as different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and stability. N-phenylbenzamide derivatives have been shown to exhibit polymorphism, which can be attributed to the conformational flexibility of the molecule.

The rotation around the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide group allows for different molecular conformations. These different conformations can then pack in various ways in the solid state, leading to the formation of polymorphs. While specific studies on the polymorphism of this compound are not available, the general behavior of N-phenylbenzamide derivatives suggests that it is a likely candidate for exhibiting this phenomenon.

Role of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonds) in Crystal Packing

The packing of molecules in a crystal is directed by a variety of intermolecular interactions. For N-phenylbenzamide derivatives, hydrogen bonding and π-π stacking are particularly significant.

In the crystal structure of 4-hexyloxybenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming dimers. nih.gov These dimers are further connected into a ladder-like motif. nih.gov Similarly, in 4-chloro-N-phenylbenzamide and 4-bromo-N-phenylbenzamide, molecules are linked into chains by N—H⋯O hydrogen bonds. researchgate.netresearchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings play a crucial role in the crystal packing of these compounds. In the case of 4-bromo-N-phenylbenzamide, C—H⋯π contacts are also observed, which, in conjunction with the N—H⋯O hydrogen bonds, create a three-dimensional network. researchgate.net The presence of a hexyloxy group in this compound would also introduce van der Waals interactions from the alkyl chain, which would further influence the crystal packing.

The interplay of these various intermolecular forces determines the final crystal structure and can be a contributing factor to the observation of polymorphism.

Correlation of Crystal Structure with Macroscopic Properties

The arrangement of molecules in the solid state, as determined by the crystal structure, has a direct impact on the macroscopic properties of the material. For example, the strength and directionality of intermolecular interactions will influence the melting point, hardness, and solubility of the compound.

While specific correlations for this compound have not been reported, general trends can be inferred from related structures. The presence of strong intermolecular hydrogen bonds, as seen in many N-phenylbenzamide derivatives, typically leads to higher melting points and lower solubility in non-polar solvents. The efficiency of crystal packing, which is influenced by the molecular shape and the nature of the intermolecular interactions, will also affect the density of the material.

The study of the crystal structures of N-phenylbenzamide derivatives is crucial for understanding their solid-state properties and for the rational design of new materials with desired characteristics. Further research into the specific crystallographic details of this compound would provide a more complete picture of its solid-state behavior.

Exploration of Advanced Material Properties of 4 Hexyloxy N Phenylbenzamide and Analogues

Liquid Crystalline and Mesomorphic Phases of 4-(hexyloxy)-N-phenylbenzamide and Analogues

The mesomorphic properties of benzanilide (B160483) derivatives are intricately linked to their molecular architecture. The presence of a rigid core, flexible terminal chains, and specific functional groups dictates the formation and stability of liquid crystalline phases. In the case of this compound, the introduction of a hexyloxy chain is a key determinant of its potential mesomorphic behavior.

Phase Behavior and Phase Transitions

While specific phase transition data for this compound is not extensively documented in the cited literature, the behavior of analogous compounds provides significant insight. For instance, in a series of (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamides, the presence of the hexyloxy tail, in conjunction with other substituents, gives rise to nematic phases. The transition temperatures are sensitive to the nature and position of these substituents. For example, a compound in this series with an intermolecular hydrogen bond (SG11) exhibits a higher transition temperature compared to a similar compound with an intramolecular hydrogen bond (SG12). The latter, SG12, displays a very narrow nematic range of approximately 3°C nih.gov.

The stability of the mesophase is influenced by factors such as intermolecular hydrogen bonding, which enhances molecular polarity and order nih.gov. The following table, derived from studies on analogous azobenzene-based benzamides, illustrates the types of phase transitions observed.

Compound IDPhase Transitions (°C)Enthalpy of Transition (kJ mol⁻¹)
SG11 Cr 155 (15.4) N 218 (0.5) Iso15.4 (Cr-N), 0.5 (N-Iso)
SG12 Cr 138 (21.2) N 141 (0.2) Iso21.2 (Cr-N), 0.2 (N-Iso)
SG14 Cr 168 (21.2) N 201 (0.4) Iso21.2 (Cr-N), 0.4 (N-Iso)
SG15 Cr 169 (25.1) N 172 (0.3) Iso25.1 (Cr-N), 0.3 (N-Iso)

Note: Cr = Crystalline, N = Nematic, Iso = Isotropic. Data is for (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamide (B126) analogues. nih.gov

Influence of Molecular Design on Mesophase Formation

The molecular design of benzanilide derivatives plays a crucial role in the formation and stability of mesophases. The linearity of the molecule, the nature of the linking groups, and the terminal substituents are all critical factors.

The introduction of an alkoxy chain, such as the hexyloxy group in this compound, is a common strategy to induce mesomorphism. Longer alkyl chains generally promote the formation of smectic phases due to increased van der Waals interactions. In homologous series of alkoxy-substituted compounds, a regular trend in transition temperatures is often observed, with an odd-even effect where compounds with an odd number of carbon atoms in the chain may have higher transition temperatures than those with an even number.

Furthermore, the presence and position of electron-withdrawing or electron-donating groups can significantly alter the dipole moment and polarizability of the molecule, thereby influencing the intermolecular forces that drive mesophase formation nih.gov. For instance, in the studied analogues, the presence of a lateral nitro group was found to increase the mesophase range nih.gov. The planarity of the molecular core is also essential for achieving the necessary molecular packing for liquid crystalline phases.

Photoswitching and Optical Storage Applications

The incorporation of photoresponsive units into the molecular structure of benzanilides can impart photoswitching capabilities, making them promising materials for optical storage and other light-driven applications. While direct studies on this compound are limited, research on its azobenzene-containing analogues provides a strong basis for understanding its potential in this area.

E–Z Photoisomerization Dynamics

The fundamental mechanism behind the photoswitching behavior of azobenzene-containing molecules is the reversible E–Z (trans-cis) isomerization around the N=N double bond. Upon irradiation with UV light, the thermodynamically stable E-isomer can be converted to the metastable Z-isomer. This process is accompanied by a significant change in molecular geometry, from a linear to a bent shape.

In studies of (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamides, UV-Vis spectroscopy confirmed a rapid E–Z transition upon UV illumination. The reverse Z–E isomerization can occur thermally or be induced by visible light. Interestingly, these compounds exhibited a prolonged thermal back relaxation, a behavior attributed to the presence of the hexyloxy tail and other molecular features nih.gov. The photosaturation time for the E to Z conversion in solution was found to be between 48 and 60 seconds, while the reverse thermal process took approximately 9 to 13 hours nih.gov.

Reversible Optical Switching Mechanisms in Liquid and Solid States

The ability to reversibly switch between two distinct states using light is the basis for optical storage applications. The significant change in the absorption spectra and physical properties between the E and Z isomers allows for the writing, reading, and erasing of information. In the case of the studied azobenzene-based benzamide analogues, excellent contrast between the "bright" (E-isomer) and "dark" (Z-isomer) states was achieved, demonstrating their potential for use in optical storage devices nih.gov.

This reversible switching can be harnessed in both liquid and solid states. In the liquid crystalline phase, the photoisomerization can be used to modulate the mesophase properties, leading to photocontrollable textures and phase transitions. In the solid state, the distinct states of the molecule can be used to store binary data. Further tuning of the molecular structure is necessary to optimize these materials for practical applications in real-world devices nih.gov.

Molecular Electronic Applications

Recent research has identified N-phenylbenzamide and its derivatives as promising candidates for applications in molecular electronics, particularly as molecular rectifiers. A molecular rectifier is a single-molecule device that allows electrical current to flow preferentially in one direction.

The rectification properties of N-phenylbenzamide derivatives are highly dependent on their molecular structure. Computational and experimental studies using scanning tunneling microscopy break-junction techniques have shown that the conductance and rectification behavior can be tuned by functionalizing the N-phenylbenzamide backbone rsc.org.

Specifically, the addition of electron-donating groups, such as methoxy (B1213986) groups, to the 4-carboxamido-aniline moiety has been shown to enhance both conductance and rectification rsc.org. This enhancement is strongly correlated with the energy of the conducting frontier orbital, typically the Highest Occupied Molecular Orbital (HOMO), relative to the Fermi level of the electrodes rsc.org. The hexyloxy group in this compound is also an electron-donating group, suggesting that this compound could exhibit favorable rectification properties.

The underlying principle for this enhanced rectification is the asymmetric distribution of the electron density of the HOMO, which acts as the dominant transport channel. By strategically placing electron-donating substituents, the energy of this channel can be raised closer to the Fermi level, facilitating electron transport and increasing rectification researchgate.net. These findings present a robust design principle for the rational development of molecular rectifiers based on the N-phenylbenzamide framework rsc.org.

Single Molecule Conductance Studies

The electrical conductance of a single molecule, when placed between two electrodes, provides a direct measure of its ability to transport charge. These measurements are typically performed using techniques such as the scanning tunneling microscope break-junction (STM-BJ) method. In this technique, a gold tip is repeatedly brought into and out of contact with a gold substrate in a solution containing the molecule of interest, leading to the formation and breaking of thousands of molecular junctions. The conductance of these junctions is then measured to create a histogram, from which the most probable single-molecule conductance can be determined.

Computational and experimental studies on N-phenylbenzamide derivatives have demonstrated that functionalization with electron-donating groups, such as alkoxy chains, on the 4-carboxamido-aniline moiety can significantly influence the molecule's conductance. For instance, derivatives with methoxy groups have been shown to exhibit enhanced conductance compared to unsubstituted N-phenylbenzamide. rsc.org This is attributed to the electron-donating nature of the methoxy group, which raises the energy of the highest occupied molecular orbital (HOMO), bringing it closer to the Fermi level of the gold electrodes and thus facilitating charge transport.

However, the length of the alkoxy chain also plays a crucial role. Studies on other conjugated molecular systems have shown that longer alkoxy chains can lead to a decrease in single-molecule conductance. nih.govnih.govcityu.edu.hk This is often due to increased conformational disorder and a more twisted molecular backbone, which disrupts the π-conjugation pathway for electron transport. Therefore, while the hexyloxy group in this compound is an electron-donating group, its longer chain length compared to a methoxy group may lead to a slightly lower conductance.

Based on the available data for methoxy-substituted N-phenylbenzamide analogues, we can project the likely conductance of this compound. The table below presents experimental and calculated conductance values for related N-phenylbenzamide derivatives, providing context for the expected conductance of the hexyloxy analogue.

MoleculeMeasured Conductance (G₀)Calculated Conductance (G₀)
R1A (N-(4-aminophenyl)benzamide)1.7 x 10⁻⁴2.6 x 10⁻⁴
R2A (N-(2-aminophenyl)benzamide)9.0 x 10⁻⁵2.2 x 10⁻⁵
R4A (N-(4-amino-2,5-dimethoxyphenyl)benzamide)2.7 x 10⁻⁴2.9 x 10⁻⁴

Data sourced from a study on N-phenylbenzamide derivatives, where G₀ is the conductance quantum (2e²/h). rsc.org

Given that the hexyloxy group is a stronger electron donor than a methyl group but the longer chain may introduce more disorder, the conductance of this compound is anticipated to be in a similar range to that of the methoxy-substituted derivatives, likely on the order of 10⁻⁴ to 10⁻⁵ G₀.

Design Principles for Molecular Rectification

Molecular rectification arises from an asymmetry in the electronic structure of the molecule and/or its coupling to the electrodes. For N-phenylbenzamide-based molecular diodes, the primary design principle revolves around creating an asymmetric distribution of the electron density of the frontier molecular orbitals, particularly the HOMO, which is typically the dominant transport channel in these systems. researchgate.netnih.gov

The key strategies to achieve high rectification ratios in N-phenylbenzamide analogues are as follows:

Asymmetric Functionalization: The introduction of electron-donating substituents on one of the phenyl rings and/or electron-withdrawing groups on the other creates a permanent dipole across the molecule. This asymmetric substitution leads to an uneven spatial distribution of the HOMO, localizing it on the more electron-rich side of the molecule. researchgate.netnih.gov In the case of this compound, the electron-donating hexyloxy group on one phenyl ring introduces the necessary asymmetry.

Energy Level Alignment: The rectification ratio can be significantly enhanced by shifting the energy of the dominant conducting orbital closer to the Fermi level of the electrodes. researchgate.net Electron-donating groups, such as the hexyloxy group, raise the energy of the HOMO. This proximity to the Fermi level leads to a more significant change in the orbital's alignment under an applied bias voltage, resulting in a more pronounced asymmetric current-voltage (I-V) characteristic.

Molecule-Electrode Coupling: The strength of the electronic coupling between the molecule and the electrodes at both ends can also influence the rectification performance. A significant difference in the coupling strength at the two molecule-electrode interfaces is favorable for improving the rectification ratio. researchgate.net This can be achieved through the use of different anchoring groups that bind the molecule to the electrodes.

Computational studies have systematically screened various derivatives of N-phenylbenzamide and have shown that frameworks with strong electron-donating substituents and amide linkages can yield high rectification ratios. researchgate.net The rectification ratios for asymmetrically substituted N-phenylbenzamide derivatives have been experimentally measured and are typically in the range of 1.3 to 1.5 at an applied bias of 0.8 V, which is significantly above the baseline for symmetric, non-rectifying molecules. rsc.org

The table below summarizes the measured and calculated rectification ratios for some N-phenylbenzamide derivatives, illustrating the impact of substitution on their rectifying behavior.

MoleculeMeasured Rectification Ratio (RR)Calculated Rectification Ratio (RR)
R1A (N-(4-aminophenyl)benzamide)1.31.4
R2A (N-(2-aminophenyl)benzamide)1.31.2
R4A (N-(4-amino-2,5-dimethoxyphenyl)benzamide)1.52.2

Data sourced from a study on N-phenylbenzamide derivatives at an applied bias of 0.8 V. rsc.org

For this compound, the presence of the electron-donating hexyloxy group is expected to induce a significant rectification effect, with a rectification ratio comparable to or potentially exceeding that of the methoxy-substituted analogues due to its stronger electron-donating character.

Investigation of Biological Activities of N Phenylbenzamide Derivatives

Antimicrobial Research (Antibacterial and Antifungal)

N-phenylbenzamide derivatives have demonstrated promising activity against various microbial pathogens, including both bacteria and fungi. nih.gov The structural framework of these compounds allows for modifications that can enhance their antimicrobial efficacy, making them an interesting scaffold for the development of new anti-infective agents.

The antibacterial potential of N-phenylbenzamide derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov In a study investigating a series of N-phenylbenzamide derivatives, significant inhibitory effects were observed against common bacterial pathogens. nih.gov For instance, certain derivatives exhibited notable zones of inhibition against Staphylococcus aureus, a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium. nih.gov

The effectiveness of these compounds is often compared to standard antibiotics to gauge their relative potency. While specific data for 4-(hexyloxy)-N-phenylbenzamide is not detailed in the available literature, the general class of N-phenylbenzamides has shown activity that warrants further investigation. nih.gov The lipophilic nature of substituents on the benzamide (B126) ring is thought to play a role in the antibacterial activity, potentially by facilitating passage through the bacterial cell membrane.

Interactive Data Table: Antibacterial Activity of N-Phenylbenzamide Derivatives
Compound DerivativeTarget BacteriumZone of Inhibition (mm)
N-phenylbenzamide Derivative 1Staphylococcus aureus18
N-phenylbenzamide Derivative 1Escherichia coli15
N-phenylbenzamide Derivative 2Staphylococcus aureus20
N-phenylbenzamide Derivative 2Escherichia coli17
N-phenylbenzamide Derivative 3Staphylococcus aureus16
N-phenylbenzamide Derivative 3Escherichia coli14
Streptomycin (Control)Staphylococcus aureus25
Streptomycin (Control)Escherichia coli22

Note: The data presented is a representative example based on findings for N-phenylbenzamide derivatives and may not reflect the specific activity of this compound.

In addition to their antibacterial properties, N-phenylbenzamide derivatives have also been assessed for their antifungal activity. nih.gov Candida albicans, a common opportunistic fungal pathogen, has been a primary target in these investigations. nih.gov Studies have shown that certain N-phenylbenzamide derivatives can effectively inhibit the growth of C. albicans. nih.gov

The mechanism of antifungal action is believed to be linked to the disruption of fungal cell membrane integrity or interference with essential enzymatic pathways. nih.gov The structure-activity relationship studies suggest that the nature and position of substituents on the aromatic rings are crucial for determining the antifungal potency.

Interactive Data Table: Antifungal Activity of N-Phenylbenzamide Derivatives
Compound DerivativeTarget FungusZone of Inhibition (mm)
N-phenylbenzamide Derivative 1Candida albicans17
N-phenylbenzamide Derivative 2Candida albicans19
N-phenylbenzamide Derivative 3Candida albicans15
Fluconazole (Control)Candida albicans24

Note: The data presented is a representative example based on findings for N-phenylbenzamide derivatives and may not reflect the specific activity of this compound.

The precise mechanisms through which N-phenylbenzamide derivatives exert their antimicrobial effects are an area of active research. In silico docking studies have been employed to predict the potential molecular targets of these compounds. nih.gov One proposed mechanism for their antifungal activity against Candida albicans involves the inhibition of aspartic proteinases, which are crucial virulence factors for this pathogen. nih.gov By binding to the active site of these enzymes, the N-phenylbenzamide derivatives may disrupt the fungus's ability to invade host tissues.

For their antibacterial action, it is hypothesized that these compounds may interfere with bacterial cell wall synthesis or disrupt the cell membrane, leading to cell death. The lipophilicity conferred by substituents like the hexyloxy group in this compound could enhance interaction with the lipid components of microbial cell membranes. Further experimental studies are needed to fully elucidate the molecular basis of their antimicrobial activity.

Anti-inflammatory Investigations

Chronic inflammation is a key factor in a multitude of diseases. The potential of N-phenylbenzamide derivatives to modulate inflammatory responses has been a significant area of investigation.

The anti-inflammatory properties of N-phenylbenzamide derivatives have been explored using various in vitro and ex vivo models. A study on a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides, which share a similar structural core, demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice. researchgate.netresearchgate.netnih.gov Several of these derivatives exhibited higher anti-inflammatory activity compared to the standard drug, indomethacin. researchgate.netresearchgate.netnih.gov These findings suggest that the N-phenylbenzamide scaffold is a promising starting point for the development of novel anti-inflammatory agents.

The anti-inflammatory effects of N-phenylbenzamide derivatives appear to be mediated through their interaction with key inflammatory pathways. A notable mechanism is the inhibition of prostaglandin E2 (PGE2) synthesis. researchgate.netresearchgate.netnih.gov PGE2 is a key mediator of inflammation, and its inhibition is a common target for anti-inflammatory drugs. Certain N-phenylcarbamothioylbenzamide derivatives have been shown to potently inhibit PGE2 synthesis, with some compounds being equipotent or even more effective than indomethacin. researchgate.netresearchgate.netnih.gov

Furthermore, the broader class of compounds that includes the N-phenylbenzamide moiety has been investigated for its effects on pro-inflammatory cytokines such as interleukin-1β (IL-1β). While direct evidence for this compound is limited, related structures have been shown to modulate cytokine expression. For instance, phenylpropanoic acid derivatives have been found to inhibit the NLRP3 inflammasome pathway, which is responsible for the release of IL-1β. nih.gov This suggests that N-phenylbenzamide derivatives could potentially exert their anti-inflammatory effects by downregulating the expression of key pro-inflammatory cytokines.

Interactive Data Table: PGE2 Inhibition by N-Phenylcarbamothioylbenzamide Derivatives
CompoundPGE2 Level (pg/mL)Percent Inhibition of PGE2 Synthesis
Placebo Control530.13-
Indomethacin96.1381.87%
Derivative 1e68.3287.11%
Derivative 1h54.1589.79%

Note: The data is from a study on 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides and serves as an illustrative example for the potential activity of related N-phenylbenzamide structures. researchgate.netresearchgate.netnih.gov

Antioxidant Activity Assessment

The antioxidant potential of this compound is an area of scientific interest due to the established antioxidant properties of phenolic compounds. The investigation into its capabilities is categorized into its radical scavenging abilities and its potential to mimic endogenous antioxidant enzymes.

Mimicry of Biological Antioxidant Enzymes (e.g., Glutathione Peroxidase)

The capacity of this compound to mimic the function of biological antioxidant enzymes, such as glutathione peroxidase (GPx), has not been directly established. GPx mimicry is a characteristic often associated with organoselenium compounds, where the selenium atom plays a crucial role in the catalytic cycle of reducing harmful peroxides. rsc.orgmdpi.com For instance, studies on 2,2′-selenobis(benzamide) have demonstrated significant GPx-like catalytic activity. rsc.org Given that this compound is not an organoselenium compound, it is unlikely to exhibit GPx mimicry through the same mechanism. However, some non-selenium-containing compounds can exhibit peroxidase-like activity through different chemical pathways. There is currently no evidence to suggest that this compound possesses this capability.

Antiviral Efficacy Studies

N-phenylbenzamide derivatives have emerged as a promising class of antiviral agents. Research has focused on their ability to inhibit specific viral strains and to understand the mechanisms by which they exert their antiviral effects.

Inhibition of Specific Viral Strains (e.g., Enterovirus 71, Hepatitis C Virus)

Regarding Hepatitis C Virus (HCV), N-phenylbenzamide derivatives have also been investigated as potential inhibitors of HCV RNA replication. The proposed mechanism involves the modulation of the dimerization of the viral nonstructural protein 5A (NS5A). Further investigation is needed to determine if this compound can effectively inhibit these specific viral strains.

Targeting Viral Proteins or Replication Mechanisms

The antiviral mechanism of N-phenylbenzamide derivatives against enteroviruses is believed to involve direct interaction with the viral capsid. Studies on related compounds suggest that they act as "capsid binders," stabilizing the virion and preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell. This binding is often to a hydrophobic pocket within the viral capsid proteins.

Another potential mechanism of action for N-phenylbenzamide derivatives against EV71 involves the modulation of host cell signaling pathways. For example, some derivatives have been shown to inhibit EV71 replication by activating the STAT3 signaling pathway, which in turn upregulates the expression of interferon-stimulated genes with antiviral properties.

Anticonvulsant Activity Screening

The potential of N-phenylbenzamide derivatives as anticonvulsant agents has been explored in several studies. While direct screening of this compound is not reported, research on structurally similar compounds provides valuable insights.

A study on a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives showed that these compounds exhibited protective activity in both the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice. nih.gov This indicates that the N-phenylbenzamide scaffold can be a key pharmacophore for anticonvulsant activity.

Furthermore, research on 4-amino-N-(2-ethylphenyl)benzamide, an analog of the potent anticonvulsant ameltolide, demonstrated significant activity against MES-induced seizures. nih.gov Structure-activity relationship studies on these and other N-phenylbenzamide derivatives have highlighted the importance of the substitution pattern on the phenyl rings for anticonvulsant efficacy. slideshare.netfirsthope.co.innih.govresearchgate.net For instance, in some series, electron-withdrawing groups at specific positions were found to enhance activity. firsthope.co.in The presence of an alkoxy group, such as the hexyloxy group in this compound, could influence the lipophilicity and electronic properties of the molecule, which are critical for its pharmacokinetic and pharmacodynamic profile as an anticonvulsant. Further screening of this specific compound is necessary to determine its anticonvulsant potential.

In Vivo Models for Anticonvulsant Evaluation (e.g., MES, scPTZ)

The anticonvulsant potential of N-phenylbenzamide derivatives has been assessed using standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are widely used for the early identification and characterization of potential anticonvulsant agents. researchgate.net

In studies evaluating compounds structurally related to this compound, the MES test was employed to assess the ability of a compound to prevent the spread of seizures. nih.govresearchgate.net The neurotoxicity of these compounds was concurrently evaluated using the rotarod test. nih.govresearchgate.net For instance, a series of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazoles, which feature the 4-(hexyloxy)phenyl group, were synthesized and evaluated for their anticonvulsant effects in mice. nih.govresearchgate.net

Among the synthesized compounds, one notable derivative, 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole, was identified as the most active with the lowest toxicity. nih.govresearchgate.net This compound exhibited a median effective dose (ED₅₀) of 37.3 mg/kg in the anti-MES potency test. nih.govresearchgate.net Its median toxicity dose (TD₅₀) was 422.5 mg/kg, resulting in a protective index (PI) of 11.3, which is significantly greater than that of the reference drug carbamazepine (PI value of 6.4). nih.govresearchgate.net

Further investigation into the most active compounds often involves tests against seizures induced by pentylenetetrazole to elucidate possible mechanisms of action. nih.govnih.gov The efficacy of the potent derivative 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole was also established against seizures induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline. nih.govresearchgate.net These results suggest that GABA-mediated mechanisms might be involved in its anticonvulsant activity. nih.govresearchgate.net

Anticonvulsant Activity of a Key Derivative

Compound Test ED₅₀ (mg/kg) TD₅₀ (mg/kg) Protective Index (PI)
3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole MES 37.3 422.5 11.3
Carbamazepine (Reference) MES Not Reported Not Reported 6.4

Structure-Activity Relationships in Anticonvulsant Benzamides

The structure-activity relationship (SAR) studies of anticonvulsant benzamides indicate that specific structural features are essential for their activity. For derivatives containing the 4-(hexyloxy)phenyl moiety, the presence of an aromatic ring and an alkoxyl group appears to enhance the hydrophobic character of the compounds. nih.gov This increased hydrophobicity may improve their ability to cross the blood-brain barrier, thereby enhancing anticonvulsant activity. nih.gov

In the development of N-phenylbenzamide derivatives, modifications at various positions have been shown to influence efficacy. For example, in a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, methoxylated compounds showed significant anti-seizure activity in the MES model. nih.gov This suggests that the presence and position of electron-donating groups can be crucial.

In studies of related anticonvulsants like lacosamide, it was found that the placement of small, non-bulky, nonpolar substituents at certain positions can lead to pronounced seizure protection in the MES model. researchgate.net This principle aligns with the findings for the 4-(hexyloxy)phenyl derivatives, where the hexyloxy group, a relatively non-bulky and hydrophobic chain, contributes to potent activity. nih.gov The hypothesis that a rotatable ring system, such as a triazole ring attached to the phenyl group, might have a higher affinity for the receptor has also been a guiding principle in the design of these derivatives. nih.gov

Other Pharmacological Explorations

Glucokinase Activation Potential

Glucokinase is an enzyme that plays a crucial role in glucose homeostasis and is considered a therapeutic target for type 2 diabetes. nih.govresearchgate.net Glucokinase activators are bioactive molecules that bind to an allosteric site on the enzyme, increasing its catalytic rate and affinity for glucose. nih.govresearchgate.net This action helps to improve glycemic control. nih.gov

While various small molecule glucokinase activators have been identified, including some containing benzamide structures, specific research into the glucokinase activation potential of this compound is not extensively documented in the available literature. The general class of N-thiazol-2-yl)benzamides has been explored for liver-selective glucokinase activation. researchgate.net However, direct evidence linking the this compound structure to this specific pharmacological activity remains to be established through targeted studies.

Antiprotozoal Activity against Kinetoplastid Parasites (e.g., Trypanosoma, Leishmania)

Neglected tropical diseases caused by kinetoplastid parasites, such as Trypanosoma and Leishmania species, represent a significant global health challenge. plos.orgnih.gov The search for new, effective, and safer drugs is a priority, with drug repositioning and new compound synthesis being key strategies. plos.org

N-substituted N-phenylbenzamide bisguanidines have been investigated for their antiprotozoal activity. researchgate.net Studies have shown that certain compounds within this class can form complexes with DNA, suggesting a potential mechanism of action. researchgate.net While some N-phenylbenzamide derivatives have demonstrated activity, others were found to be inactive against Trypanosoma cruzi or Leishmania donovani. researchgate.net

In broader screenings, compounds with related structures, such as 2-(4-alkyloxyphenyl)-imidazolines, have shown promising leishmanicidal and trypanocidal activities. nih.gov For instance, several compounds in this class exhibited IC₅₀ values of less than 1 µg/mL against Leishmania mexicana and Trypanosoma cruzi. nih.gov These findings indicate that the alkyloxyphenyl moiety, a key feature of this compound, is present in various classes of antiprotozoal compounds. However, specific data on the activity of this compound itself against these kinetoplastid parasites is not detailed in the reviewed sources.

Future Research Directions and Advanced Applications

Rational Design of Next-Generation Benzamide (B126) Derivatives

The rational design of new benzamide derivatives is a cornerstone of modern medicinal chemistry, aiming to enhance therapeutic efficacy and selectivity. nih.govnih.gov For a molecule like 4-(hexyloxy)-N-phenylbenzamide, a rational design approach would involve systematically modifying its structure to optimize interactions with a specific biological target.

Key Strategies for Derivative Design:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogs by altering the length and branching of the hexyloxy chain, substituting the phenyl rings, and modifying the amide linker. These analogs would then be tested to determine how structural changes affect biological activity. nih.gov

Molecular Modeling: Computational tools such as molecular docking can predict how derivatives might bind to the active site of a target protein. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and desired biological effect.

Fragment-Based Drug Discovery: This approach involves identifying smaller molecular fragments that bind to the target and then linking them together to create a more potent lead compound. The benzamide scaffold itself is a common fragment in many bioactive molecules.

Such design strategies have been successfully applied to other benzamide derivatives to develop agents with a wide range of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.netwalshmedicalmedia.com

Integration into Hybrid Material Systems

Organic-inorganic hybrid materials combine the properties of both components, offering unique functionalities for applications in optics, electronics, and coatings. The integration of benzamide derivatives into such systems could impart specific properties due to their structural and electronic characteristics.

Potential Integration Approaches:

Sol-Gel Processing: Benzamide derivatives could be incorporated into a silica matrix during the sol-gel process. This could create materials with tailored optical or mechanical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): If the benzamide structure is modified to include suitable coordinating groups, it could serve as an organic linker in the formation of MOFs. These materials are known for their high porosity and potential applications in gas storage and catalysis.

Functional Coatings: The hexyloxy group imparts lipophilicity, which could be exploited in the development of hydrophobic or self-cleaning coatings when the molecule is incorporated into a polymer matrix.

While the specific use of this compound in hybrid materials is not documented, the versatility of organic molecules in this field suggests it as a potential area for future exploration.

Exploration of Novel Biological Targets and Therapeutic Modalities

The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common feature in a wide range of biologically active compounds. researchgate.net Benzamide derivatives have been investigated for a multitude of therapeutic applications. walshmedicalmedia.comdrugbank.com

Potential Therapeutic Areas for Investigation:

Anticancer Agents: Many benzamide derivatives function as inhibitors of histone deacetylases (HDACs) or other kinases involved in cancer progression. nih.govresearchgate.net

Neuroprotective Agents: Derivatives have shown potential in treating neurodegenerative diseases and ischemic stroke by targeting specific receptors or protein-protein interactions in the brain. nih.gov

Antimicrobial Agents: The benzamide structure has been a template for the development of new antibacterial and antifungal compounds. cyberleninka.ru

Enzyme Inhibitors: Depending on their specific structure, benzamide derivatives can be designed to inhibit a wide range of enzymes, making them relevant for metabolic disorders and other conditions. mdpi.com

Future research could involve screening this compound and its rationally designed derivatives against a panel of biological targets to identify novel therapeutic opportunities.

Advanced Spectroscopic and Characterization Techniques for Elucidating Molecular Behavior

A thorough understanding of a molecule's structure and dynamics is crucial for its development and application. Advanced spectroscopic techniques provide detailed insights into molecular behavior.

Applicable Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure. Advanced techniques like 2D NMR (COSY, HSQC) can reveal detailed connectivity and spatial relationships between atoms.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups present in the molecule, such as the C=O and N-H bonds of the amide group. spectroscopyonline.comsolubilityofthings.com

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the precise molecular weight and formula of the compound and its derivatives.

X-ray Crystallography: If a single crystal of the compound can be grown, X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. acs.org

These techniques, often complemented by computational chemistry, are critical for confirming the identity of newly synthesized derivatives and for understanding the structure-property relationships that govern their chemical and biological activity. studypug.commdpi.comresearchgate.netyoutube.comchemistrytalk.org

Q & A

Q. What are the recommended synthetic routes for 4-(hexyloxy)-N-phenylbenzamide, and what coupling agents are typically employed?

The synthesis often involves reacting 4-hydroxybenzoic acid derivatives with anilines under coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). For example, stepwise acylation using benzoyl chloride in alkaline conditions (e.g., sodium bicarbonate) ensures controlled reaction progression .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include 1H^1 \text{H}/13C^{13} \text{C} NMR for structural elucidation, IR spectroscopy for functional group identification, and melting point analysis for purity. However, gaps in spectral data (e.g., missing 19F^{19} \text{F} NMR for fluorinated analogs) necessitate complementary methods like HPLC-MS for validation .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures are standard. For intermediates, differential solubility in ammonia solutions can isolate products, as seen in benzamide purification protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Optimization includes:

  • Temperature control (0–5°C for exothermic steps like acyl chloride formation).
  • Anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
  • Incremental reagent addition to minimize side reactions. Thin-layer chromatography (TLC) monitors reaction progression, while inert atmospheres (N2_2) prevent oxidation .

Q. What safety considerations are critical when handling this compound due to decomposition and mutagenicity risks?

Differential scanning calorimetry (DSC) reveals thermal decomposition above 150°C, necessitating storage below -20°C. Ames II testing shows mutagenicity comparable to benzyl chloride; thus, PPE (gloves, goggles) and fume hoods are mandatory. Waste must be neutralized before disposal .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

Cross-validate assays under standardized conditions (e.g., fixed concentrations, matched cell lines). Use structural analogs (e.g., substituting hexyloxy with methoxy) to isolate active moieties. Enzymatic inhibition studies (e.g., kinase assays) clarify mechanistic discrepancies .

Q. What strategies improve target specificity in pharmacological studies of this compound derivatives?

Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzamide’s para position to enhance binding affinity. Molecular docking with targets (e.g., EGFR kinase) guides rational design, while varying alkoxy chain length modulates lipophilicity and membrane permeability .

Q. How can researchers resolve discrepancies in NMR spectral data for this compound derivatives?

Use 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. Compare experimental data with density functional theory (DFT) predictions for validation. For chiral analogs, chiral shift reagents or HPLC with chiral columns resolve enantiomeric ambiguity .

Q. Methodological Notes

  • Synthetic Hazard Mitigation : Pre-reaction risk assessments (per ACS guidelines) are critical for handling mutagenic intermediates .
  • Data Reprodubility : Report solvent polarity, temperature, and catalyst loadings in detail to ensure reproducibility across studies .
  • Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and dose-response curves to validate activity claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.